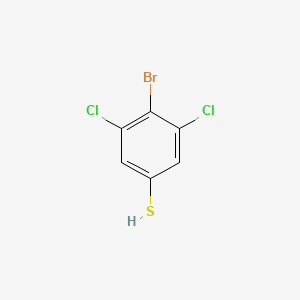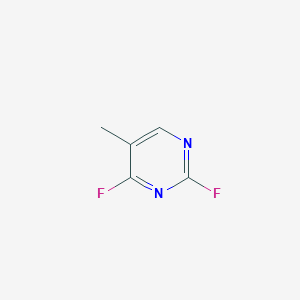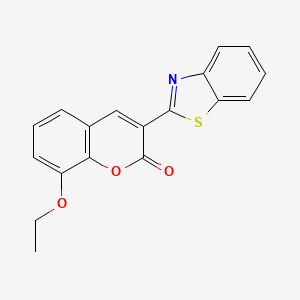
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC), which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the production of cGMP, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 is also stable and easy to handle, which simplifies experimental procedures. However, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has low aqueous solubility, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
For scientific research include studying its therapeutic applications and synthesizing new analogs to improve its pharmacological properties.
Méthodes De Synthèse
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 can be synthesized by reacting 4-tert-butylphenol with 2-cyano-3-methylbutan-2-ol in the presence of a base and a catalyst. The resulting intermediate is then reacted with acetic anhydride to yield 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. 2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide 41-2272 has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(2)18(6,12-19)20-16(21)11-22-15-9-7-14(8-10-15)17(3,4)5/h7-10,13H,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKYRECSXJMSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2470698.png)



![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)
![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)

![N-(4-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2470710.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)
![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)
